(Z)-3-acetamido-3-phenylacrylic acid
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Overview
Description
(Z)-3-Acetamido-3-phenylacrylic acid is an organic compound characterized by the presence of an acetamido group and a phenyl group attached to an acrylic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-acetamido-3-phenylacrylic acid typically involves the reaction of an appropriate amide with a phenylacrylic acid derivative. One common method is the condensation of acetamide with cinnamic acid under acidic or basic conditions to yield the desired product. The reaction conditions often include the use of a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to maximize the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (Z)-3-Acetamido-3-phenylacrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The acetamido and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, (Z)-3-acetamido-3-phenylacrylic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents with anti-inflammatory or antimicrobial activities.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (Z)-3-acetamido-3-phenylacrylic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Cinnamic Acid: Shares the phenylacrylic acid backbone but lacks the acetamido group.
N-Acetylphenylalanine: Contains both an acetamido group and a phenyl group but has a different overall structure.
Phenylacetic Acid: Similar in containing a phenyl group but differs in the position and nature of the functional groups.
Uniqueness: (Z)-3-Acetamido-3-phenylacrylic acid is unique due to the presence of both an acetamido group and a phenyl group attached to an acrylic acid backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(Z)-3-acetamido-3-phenylprop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-8(13)12-10(7-11(14)15)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13)(H,14,15)/b10-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBDEJVYLGPZKS-YFHOEESVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC(=O)O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C(=O)O)/C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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